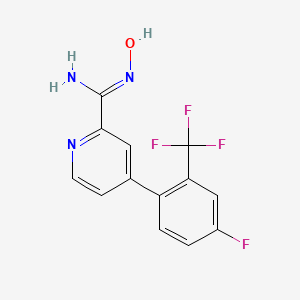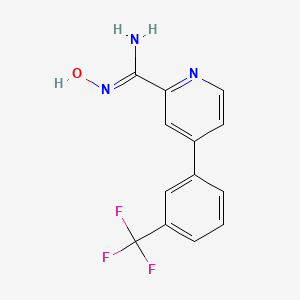![molecular formula C16H19NO4 B1417772 2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid CAS No. 1218298-21-5](/img/structure/B1417772.png)
2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 3- (4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid, is 184.15 g/mol .Scientific Research Applications
Synthesis and Chiral Auxiliary Applications
One study details the synthesis of a related pyrrolidine derivative used as a chiral auxiliary in stereoselective aldol reactions, highlighting its utility in organic synthesis and the production of stereochemically complex molecules (Hedenström, Andersson, & Hjalmarsson, 2000). The research demonstrates the derivative's effectiveness in inducing selectivity in chemical reactions, essential for the creation of compounds with specific spatial arrangements.
Anticancer and Anticonvulsant Activities
Another significant application involves the synthesis of derivatives for potential therapeutic uses. For instance, compounds structurally similar to the one have been explored for their anticancer and anticonvulsant activities. One compound showed potent protection in maximal electroshock seizure and subcutaneous pentylenetetrazole seizure models, exceeding the effectiveness of valproic acid, a well-known anticonvulsant (Obniska et al., 2020). This suggests potential for the development of new treatments for epilepsy and seizure disorders.
Integrin Antagonism for Pulmonary Fibrosis
A diastereoselective synthesis of a non-peptidic αvβ6 integrin antagonist, which is a potential therapeutic agent for treating Idiopathic Pulmonary Fibrosis, highlights the relevance of such compounds in developing treatments for fibrotic diseases (Anderson et al., 2016). The research underlines the importance of these derivatives in addressing unmet medical needs, particularly in treating diseases characterized by excessive fibrosis.
Structural and Molecular Studies
Research focusing on the structural and molecular assessment of derivatives emphasizes the importance of understanding the molecular architecture for the development of pharmaceutical agents. Studies have utilized X-ray diffractometry and density functional theory (DFT) to analyze the molecular and supramolecular structures of synthesized compounds, providing insights into their physicochemical properties and potential biological activities (Huang et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-methyl-2,5-dioxo-3-propan-2-ylpyrrolidin-1-yl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10(2)16(3)9-12(18)17(15(16)21)13(14(19)20)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGHNHPDKHQVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



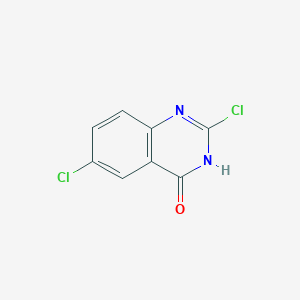
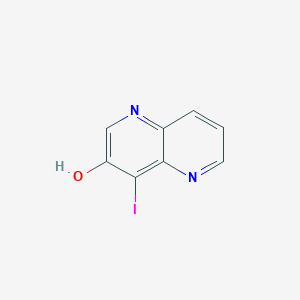
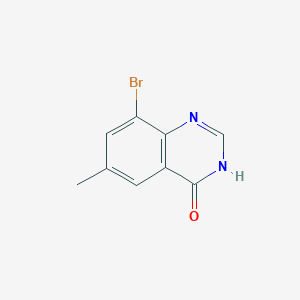
![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)
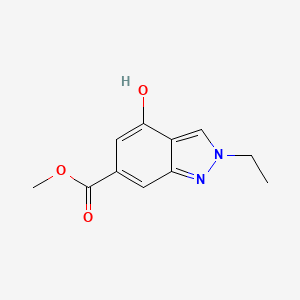
![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)
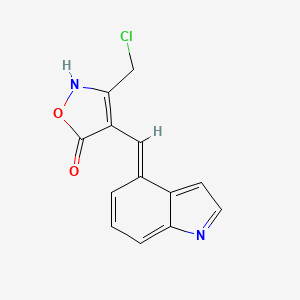
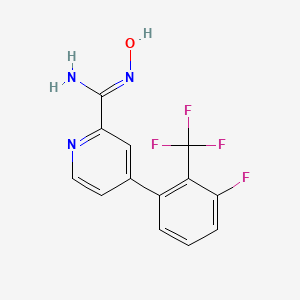
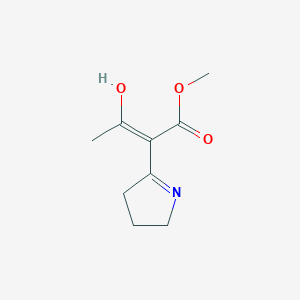
![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)
![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1417708.png)
![2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417709.png)
